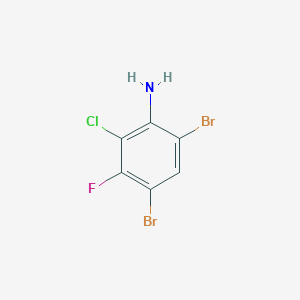

4-Bromo-2-iodo-3-methylaniline

説明

科学的研究の応用

Synthesis and Non-linear Optical Properties

A study by Rizwan et al. (2021) explored the Palladium(0) catalyzed synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reaction. This synthesis aimed to explore their non-linear optical properties, reactivity, and structural features. The study provided valuable insights into the structural characteristics and reactivity descriptors of these compounds, indicating potential applications in materials science, specifically in the development of non-linear optical materials (Rizwan et al., 2021).

Supramolecular Chemistry

Dey and Desiraju (2004) compared the crystal structures of 4-phenoxyanilines, including 4-(4'-Iodo)phenoxyaniline, to demonstrate supramolecular equivalence among ethynyl, chloro, bromo, and iodo groups. This study contributes to the understanding of conditional isomorphism in crystal engineering, offering insights into the design of supramolecular architectures based on halogen-substituted compounds (Dey & Desiraju, 2004).

Synthesis of Heat and Pressure-Sensitive Dyes

A 2020 study by Xie et al. described the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a precursor for black fluorane dye (ODB-2), in a modular microreaction system. This process represents an advancement in the manufacture of thermal papers, highlighting the role of 4-Bromo-2-iodo-3-methylaniline derivatives in the synthesis of industrially significant dyes (Xie et al., 2020).

Photoluminescence and Molecular Imprinting

Syu et al. (2010) synthesized 4-Methylamino-N-allylnaphthalimide, a functional monomer with a fluorescent effect, from 4-bromo-1,8-naphthalic anhydride for the imprinting and specific uptake of creatinine, an important clinical marker for kidney function. This work showcases the application of 4-Bromo-2-iodo-3-methylaniline derivatives in the development of molecularly imprinted polymers for biomedical applications (Syu et al., 2010).

Antimicrobial Activity

Research by Upadhyay et al. (2020) involved the synthesis and characterization of Schiff bases derived from 3-bromo-4-methyl aniline, examining their antimicrobial activity. This study indicates the potential use of 4-Bromo-2-iodo-3-methylaniline derivatives in developing compounds with antimicrobial properties, underscoring the broader implications of these compounds in pharmaceutical research (Upadhyay et al., 2020).

作用機序

Safety and Hazards

4-Bromo-2-iodo-3-methylaniline is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

特性

IUPAC Name |

4-bromo-2-iodo-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZVLCPXKOSQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1I)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298500 | |

| Record name | 4-Bromo-2-iodo-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208077-24-0 | |

| Record name | 4-Bromo-2-iodo-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-iodo-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3221681.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3221693.png)

![N-(4-bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3221701.png)